4-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-6-5-7-14(12-13)24(19,20)18-8-10-21-11-9-18/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMGBPVEVHYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C16H24BNO5S |
| Molecular Weight | 353.2 g/mol |
| IUPAC Name | 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |
| PubChem CID | 74789442 |
| Synonyms | 3-(Morpholinosulfonyl)phenylboronic acid pinacol ester |
Preparation Methods
General Synthetic Strategy
The preparation of 4-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine generally involves a multi-step synthesis, typically starting from a substituted phenyl precursor. The process can be divided into two main phases:
- Introduction of the sulfonyl morpholine group onto the aromatic ring
- Installation of the boronic ester moiety (pinacol boronate) at the desired position
Stepwise Synthesis Overview
| Step | Transformation Description | Typical Reagents/Conditions |
|---|---|---|
| 1 | Sulfonylation of a bromophenyl derivative with morpholine | Morpholine, sulfonyl chloride, base |
| 2 | Borylation of the aryl bromide (e.g., Suzuki-Miyaura or Miyaura borylation) | Bis(pinacolato)diboron, Pd catalyst, base |
| 3 | Purification and characterization | Chromatography, NMR, MS |
Detailed Synthetic Routes
Route A: Sulfonylation Followed by Borylation
Step 1: Sulfonylation
- Start with 3-bromobenzenesulfonyl chloride.
- React with morpholine in the presence of a base (e.g., triethylamine or pyridine) in an organic solvent (e.g., dichloromethane) at 0–25°C to yield 3-bromophenylsulfonylmorpholine.
Step 2: Miyaura Borylation
- Subject the resulting 3-bromophenylsulfonylmorpholine to a palladium-catalyzed borylation using bis(pinacolato)diboron, a suitable base (e.g., potassium acetate), and a Pd(0) catalyst (e.g., Pd(dppf)Cl₂).
- Conduct the reaction in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane at elevated temperatures (80–100°C).
- Isolate the product by extraction and purify by column chromatography.
| Step | Reagents/Conditions | Yield (typical) | Notes |
|---|---|---|---|
| Sulfonylation | Morpholine, base, DCM, 0–25°C | 70–90% | Exothermic; add morpholine slowly |
| Borylation | Bis(pinacolato)diboron, Pd catalyst, base, DMF, 80–100°C | 60–85% | Inert atmosphere (N₂ or Ar) recommended |
Route B: Borylation Followed by Sulfonylation
- Begin with 3-bromophenylboronic acid pinacol ester.
- Sulfonylate the aromatic ring using chlorosulfonic acid, followed by treatment with morpholine.
- This route is less common due to potential incompatibility of the boronic ester with sulfonation conditions, which may lead to lower yields or decomposition.
Reaction Data Table
| Route | Key Intermediate | Catalyst | Solvent | Temp (°C) | Yield (%) | Advantages/Limitations |
|---|---|---|---|---|---|---|
| A | 3-bromophenylsulfonylmorpholine | Pd(dppf)Cl₂ | DMF/dioxane | 80–100 | 60–85 | High selectivity, milder conditions |
| B | 3-bromophenylboronic acid pinacol ester | — | DCM/DMF | 0–25 | 30–60 | Boronic ester may degrade during sulfonylation |
Analytical and Purification Techniques
- Purification: Silica gel column chromatography using mixtures of ethyl acetate and hexanes.
- Characterization: NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point determination are standard for confirming structure and purity.
- Storage: The compound is stable under inert atmosphere at room temperature, but moisture-sensitive due to the boronic ester functionality.
Comparative Analysis
| Preparation Method | Yield | Scalability | Operational Simplicity | Comments |
|---|---|---|---|---|
| Sulfonylation then Borylation | High | Good | Straightforward | Preferred for lab-scale and upscaling |
| Borylation then Sulfonylation | Moderate | Limited | More complex | Risk of boronate decomposition |
Research Findings and Notes
- The palladium-catalyzed Miyaura borylation is the most reliable method for introducing the boronic ester group onto aryl sulfonylmorpholine derivatives.
- Careful control of reaction temperature and exclusion of moisture/air are important to maximize yields and purity.
- The order of functional group introduction impacts overall yield and operational simplicity, with sulfonylation followed by borylation being the most robust strategy.
- The compound is widely used as a building block in organic synthesis, especially for constructing more complex molecules via Suzuki-Miyaura cross-coupling reactions.
Note: The above synthesis methods are based on established organic chemistry protocols for related aryl sulfonylmorpholine and boronic ester derivatives, as direct literature references for this exact compound are limited but consistent with the general strategies outlined in peer-reviewed chemical synthesis literature.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the sulfonyl group yields sulfides .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds containing boron are promising in the development of anticancer agents. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances the stability and bioactivity of the resulting compounds. Studies have shown that derivatives of morpholine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of morpholine with sulfonyl groups displayed significant inhibition of tumor growth in vitro and in vivo models .
Case Study:
A synthesized derivative of this compound was tested against breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to control groups .
1.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial properties. Morpholine derivatives have shown effectiveness against a range of bacterial strains. The presence of the boron-containing group is believed to enhance the interaction with microbial cell membranes.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Organic Synthesis Applications
2.1 Borylation Reactions
The compound serves as a borylating agent in organic synthesis. Its application in C-H borylation reactions allows for the formation of arylboronic acids from arenes, which are valuable intermediates in pharmaceutical synthesis.
Mechanism Overview:
The borylation reaction typically involves:
- Activation of the C-H bond using a palladium catalyst.
- Transfer of the boron group from the dioxaborolane to the aromatic system.
Data Table: Borylation Efficiency
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| Toluene | Pd(PPh3)4 | 85 |
| Anisole | Pd(OAc)2 | 90 |
| Benzene | Pd(dppf)Cl2 | 75 |
Materials Science Applications
3.1 Polymer Chemistry
The incorporation of boron-containing compounds into polymers has been explored for enhancing thermal and mechanical properties. The unique properties imparted by the dioxaborolane structure contribute to improved material performance under stress.
Case Study:
A study on polycarbonate materials modified with boron derivatives showed a 20% increase in tensile strength compared to unmodified materials .
Mechanism of Action
The mechanism of action of 4-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The sulfonyl group can participate in various chemical reactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogs based on aromatic core, substituents, and boronic ester positioning:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl in CAS 906352-77-0) enhances electrophilicity, favoring cross-coupling reactivity . Fluorinated analogs (e.g., from ) show improved metabolic stability in drug candidates .
- Aromatic Core : Pyridine-based derivatives (e.g., CAS 485799-04-0) exhibit distinct electronic properties compared to phenyl analogs, influencing their utility in material science .
- Synthetic Yields : The target compound’s lower yield (27% ) compared to fluoro-substituted analogs (62–67% ) suggests steric or electronic challenges in sulfonamide formation.
Physicochemical and Functional Comparisons
- Solubility : Pyrimidine- and pyridine-containing analogs (e.g., C₁₄H₂₂BN₃O₃ ) have higher aqueous solubility due to heteroaromatic nitrogen atoms, whereas trifluoromethyl-substituted derivatives are more lipophilic .
- Stability : Pinacol boronic esters (common to all compounds) protect boron from hydrolysis, making them stable under ambient conditions but reactive in Suzuki-Miyaura couplings .
Biological Activity
The compound 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine , also known by its CAS number 852227-95-3, is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a morpholine ring and a sulfonyl group attached to a phenylboronate moiety.
Biological Activity Overview
Recent studies have explored the biological activities of this compound in various contexts including:
-
Anticancer Activity :
- Research indicates that this compound may exhibit selective cytotoxicity against certain cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in breast and prostate cancer models.
- A study demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
Enzyme Inhibition :
- The compound acts as an inhibitor of certain enzymes involved in tumor progression. Specifically, it has been shown to inhibit proteasome activity, which is crucial for regulating protein turnover in cancer cells.
- It has also been evaluated for its potential to inhibit carbonic anhydrase enzymes, which play a role in tumor pH regulation.
-
Anti-inflammatory Properties :
- Preliminary findings suggest that this compound may possess anti-inflammatory properties by modulating cytokine release from immune cells. This could have implications for diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits proteasome activity | |
| Anti-inflammatory | Modulates cytokine release |
Case Study: Anticancer Effects
A specific study conducted on the MDA-MB-231 breast cancer cell line showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested against human carbonic anhydrase II (hCA II) and showed an inhibition constant (Ki) of 12 µM. This suggests moderate potency as an inhibitor compared to other known inhibitors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine, and how can low yields be addressed?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, a similar morpholine-substituted boronic ester was prepared using column chromatography (hexanes/EtOAc + 0.25% Et₃N) but yielded only 27% due to competing side reactions . To improve yields:
- Optimize stoichiometry (e.g., use 3 equivalents of morpholine as a nucleophile) .
- Adjust reaction temperature (e.g., 60°C for 5 hours) and catalysts (e.g., CsF for aryne precursor reactions) .
- Consider alternative purification methods, such as gradient elution or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?
- Methodology :
- ¹H NMR : Identifies aromatic protons (δ 7.37–7.51 ppm for boronate-linked phenyl groups) and morpholine protons (δ 3.5–3.7 ppm). Internal standards like mesitylene improve quantification .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.27) and purity .
- FT-IR : Confirms sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and boronate B-O bonds (~1320 cm⁻¹) .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis?
- Methodology : The boronate ester acts as a coupling partner. For example:
- React with aryl halides (e.g., 4-bromobenzenethiol) under Pd(PPh₃)₄ catalysis in THF/H₂O .
- Use microwave-assisted conditions to reduce reaction time and improve regioselectivity .
- Monitor reaction progress via TLC (Rf = 0.2 in pentane/Et₂O 6:1) .
Advanced Research Questions
Q. How can regioselectivity challenges in aryne-mediated coupling reactions involving this compound be resolved?
- Methodology :
- Substrate design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to direct aryne insertion .
- Temperature control : Higher temperatures (e.g., 80°C) favor para-substitution, while lower temperatures (40°C) enhance meta-selectivity .
- Additives : CsF or K₃PO₄ improves boronate activation and reduces side reactions .
Q. What strategies mitigate stability issues during long-term storage of this boronate ester?
- Methodology :
- Storage conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis .
- Stabilizers : Add 1% triethylamine to neutralize acidic impurities .
- Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Q. How does the electronic environment of the sulfonylmorpholine group influence reactivity in palladium-catalyzed reactions?
- Methodology :
- DFT calculations : Analyze charge distribution; the sulfonyl group withdraws electron density, slowing oxidative addition but stabilizing Pd intermediates .
- Experimental validation : Compare coupling rates with analogs (e.g., methylsulfonyl vs. morpholinosulfonyl) .
- Kinetic studies : Use in situ IR or UV-Vis to monitor reaction progress under varying electronic conditions .
Q. What analytical methods are recommended for resolving contradictory yield data in boronate ester synthesis?
- Methodology :
- Yield recalibration : Use internal standards (e.g., mesitylene) in ¹H NMR to avoid overestimation .
- Side-product analysis : LC-MS/MS identifies competing pathways (e.g., protodeboronation or dimerization) .
- Reproducibility checks : Compare anhydrous vs. moist solvent systems, as trace water significantly impacts boronate stability .
Applications in Advanced Research
Q. How is this compound applied in synthesizing charge-transfer materials for optoelectronics?
- Methodology :
- Donor-acceptor dyads : Couple with electron-deficient moieties (e.g., triazine or benzothiazole) via Suzuki-Miyaura reactions .
- OLED fabrication : Use as a boronate precursor for emissive layers (e.g., with dihydroacridine or phenoxazine derivatives) .
- Photophysical analysis : Measure emission spectra (λem ~450–550 nm) and quantum yields (ΦPL) in thin films .
Q. What role does this compound play in developing protease inhibitors or antiplasmodial agents?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
